The compound 7-Methyl-1,8-naphthyridin-2-amine and its derivatives have been the subject of extensive research due to their diverse biological activities. These compounds have been synthesized and modified to enhance their pharmacological properties and to explore their potential as therapeutic agents in various fields, including oncology, virology, and as kinase inhibitors134689. The structure-activity relationships (SAR) of these compounds have been investigated to optimize their efficacy and selectivity for different biological targets.
The antitumor activity of 7-substituted 1,8-naphthyridine derivatives has been linked to their ability to inhibit cell proliferation in various tumor cell lines. For instance, the introduction of a 2-thiazolyl group at the N-1 position and aminopyrrolidine derivatives at the C-7 position has been found to enhance antitumor activity1. Similarly, 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones have shown potent inhibitory effects on protein tyrosine kinases, particularly c-Src, which plays a significant role in cell growth and differentiation68. Moreover, 7-substituted 3-aryl-1,6-naphthyridine-2,7-diamines and related ureas have been identified as dual inhibitors of the fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are critical in angiogenesis and tumor growth3.
The synthesis of 7-substituted 1,8-naphthyridine derivatives has led to the discovery of compounds with moderate to high cytotoxic activity against murine and human tumor cell lines. The SAR studies have identified specific substituents that contribute to the antitumor efficacy of these compounds, with some derivatives showing activity comparable to established chemotherapy drugs like etoposide110.
Naphthyridine derivatives have also been explored for their antiviral properties. For example, 8-hydroxy-[1,6]naphthyridines have been synthesized as novel inhibitors of HIV-1 integrase, demonstrating significant inhibition of viral integration and replication in infected cells without exhibiting cytotoxicity at therapeutic concentrations4.
The inhibition of protein tyrosine kinases, such as c-Src, by 7-substituted naphthyridine derivatives, has been studied extensively. These compounds have shown selectivity for c-Src and have the potential to prevent phosphorylation of substrates involved in signal transduction pathways, which may have implications in the treatment of diseases associated with dysregulated kinase activity68.
The ability of 7-Methyl-1,8-naphthyridin-2-amine to form hydrogen-bonded supramolecular architectures with acidic compounds has been investigated. These studies have provided insights into the role of weak and strong hydrogen bonding in crystal packing and the formation of organic salts, which could have applications in materials science and pharmaceutical formulation27.
1,8-Naphthyridine derivatives have been recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. They have also shown potential in treating neurological disorders, cardiovascular diseases, and as modulators of multiple drug resistance (MDR) in cancer therapy9.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7